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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 4-Chloro-4'-methylbenzophenone. It includes detailed information on its

synthesis, purification, and analytical characterization. The content is structured to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and organic synthesis. While direct evidence of its involvement in specific biological signaling

pathways is limited, this guide explores the potential therapeutic applications of benzophenone

derivatives and outlines a logical workflow for the synthesis and characterization of the title

compound.

Introduction
4-Chloro-4'-methylbenzophenone, with the CAS number 5395-79-9, is an aromatic ketone

that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a

benzophenone core with a chloro and a methyl substituent on the two phenyl rings, makes it a

versatile building block for the synthesis of more complex molecules, including potential

pharmaceutical agents. This document aims to consolidate the available scientific data on this
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compound, presenting it in a clear and accessible format for laboratory and research

applications.

Physical and Chemical Properties
4-Chloro-4'-methylbenzophenone is a solid at room temperature, typically appearing as a

crystalline powder.[2] It is largely insoluble in water but shows good solubility in various organic

solvents.

Table 1: Physical and Chemical Properties of 4-Chloro-4'-methylbenzophenone

Property Value Reference(s)

IUPAC Name
(4-chlorophenyl)(p-

tolyl)methanone
[2]

CAS Number 5395-79-9 [1]

Molecular Formula C₁₄H₁₁ClO [1]

Molecular Weight 230.69 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 82 °C [2]

Boiling Point 158 °C [2]

Density 1.209 g/cm³ [2]

Solubility

Insoluble in water; Soluble in

organic solvents like ethanol,

acetone, and dichloromethane.

[2]

Stability

Stable under normal

conditions. Avoid direct

sunlight and moisture.

[3]

Storage
Store at -20°C for maximum

stability.
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b188998?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.benchchem.com/product/b188998?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://pubmed.ncbi.nlm.nih.gov/15210336/
https://pubmed.ncbi.nlm.nih.gov/15210336/
https://pubmed.ncbi.nlm.nih.gov/15210336/
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://engineering.purdue.edu/BioMS/Pdf/Lecture%20Notes%20for%20MS%20Short%20Course/L3_Chemical%20Ionization.pdf
https://pubmed.ncbi.nlm.nih.gov/15210336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis: Friedel-Crafts Acylation
The primary method for the synthesis of 4-Chloro-4'-methylbenzophenone is the Friedel-

Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as

aluminum chloride (AlCl₃).[2][4]

Reaction Scheme:

Experimental Procedure (General Protocol):

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is

charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as

dichloromethane or o-dichlorobenzene.[5][6]

Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-chlorobenzoyl

chloride (1.0 eq) in the same dry solvent is added dropwise from the dropping funnel.

Following this, toluene (1.0 eq) is added dropwise to the stirred suspension while maintaining

the temperature between 0-5 °C.[2][6]

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours to

ensure the completion of the reaction. The progress can be monitored by Thin Layer

Chromatography (TLC).[7][8]

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by

the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This

hydrolyzes the aluminum chloride complex.[4][9] The organic layer is separated, and the

aqueous layer is extracted with the solvent. The combined organic layers are washed with

water, a saturated sodium bicarbonate solution, and finally with brine.[9]

Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator

to yield the crude product.[9]

Diagram 1: Workflow for the Synthesis of 4-Chloro-4'-methylbenzophenone
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Caption: A logical workflow for the synthesis and characterization of 4-Chloro-4'-
methylbenzophenone.

Purification: Recrystallization
The crude 4-Chloro-4'-methylbenzophenone can be purified by recrystallization.[2]

Experimental Procedure:
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Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is

sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Common solvents for recrystallization of benzophenone derivatives include ethanol,

methanol, or mixtures of aromatic hydrocarbons (like toluene) and polar solvents (like

acetone).[5][10]

Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization

solvent.

Decolorization (Optional): If colored impurities are present, a small amount of activated

charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and

then further cooled in an ice bath to induce crystallization.

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a

small amount of the cold solvent, and dried in a vacuum oven.

Spectral Data and Characterization
The structure of 4-Chloro-4'-methylbenzophenone is confirmed by various spectroscopic

techniques.

Table 2: Spectral Data of 4-Chloro-4'-methylbenzophenone
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Technique
Key Features and
Expected Values

Reference(s)

¹H NMR

Aromatic protons (multiplets),

Methyl protons (singlet around

δ 2.4 ppm).

[2]

¹³C NMR

Carbonyl carbon (around δ

196 ppm), Aromatic carbons,

Methyl carbon.

[2]

FTIR

C=O stretch (around 1650-

1670 cm⁻¹), C-Cl stretch,

Aromatic C-H stretches.

[11]

Mass Spec (EI)

Molecular ion peak (M⁺) at m/z

230, Isotopic peak for ³⁷Cl at

M+2.

[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic

region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic

singlet for the methyl protons should appear in the upfield region (around δ 2.4 ppm). For a

related compound, 4-methylbenzophenone, the methyl protons appear at δ 2.44 ppm in

CDCl₃.[2]

¹³C NMR (Carbon-13 NMR): The spectrum will show a peak for the carbonyl carbon in the

downfield region (around δ 196 ppm). The aromatic carbons will appear in the range of δ

128-145 ppm. The methyl carbon will be observed in the upfield region. For 4-

methylbenzophenone, the carbonyl carbon is at δ 196.5 ppm and the methyl carbon is at δ

21.7 ppm in CDCl₃.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

Key absorption bands are expected for the carbonyl group (C=O) stretch, which is

characteristic of ketones, and for the aromatic C-H and C-C bonds. The C-Cl stretch will also

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_FTIR_and_Mass_Spectrometry_Analysis_of_4_ethoxycarbonyl_4_nitrobenzophenone.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_FTIR_and_Mass_Spectrometry_Analysis_of_4_ethoxycarbonyl_4_nitrobenzophenone.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra08355f/c7ra08355f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


be present. The sample for FTIR analysis can be prepared as a KBr pellet or by using an

Attenuated Total Reflectance (ATR) accessory.[11]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. Using Electron Ionization (EI), the molecular ion peak (M⁺) is expected at a mass-

to-charge ratio (m/z) of 230. Due to the natural abundance of the chlorine-37 isotope, an M+2

peak with an intensity of about one-third of the M⁺ peak will be observed.[11]

Diagram 2: Spectroscopic Characterization Workflow

Purified
4-Chloro-4'-methylbenzophenone

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry
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Caption: A workflow for the structural elucidation of 4-Chloro-4'-methylbenzophenone using

spectroscopic methods.

Reactivity and Biological Activity
Chemical Reactivity
4-Chloro-4'-methylbenzophenone undergoes typical reactions of ketones. The carbonyl

group can be reduced to a secondary alcohol or completely to a methylene group. The

aromatic rings can undergo further electrophilic substitution, although the existing substituents
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will direct the position of the new group. The chlorine atom can be replaced through

nucleophilic aromatic substitution under specific conditions.[2]

Biological Activity
The biological activity of 4-Chloro-4'-methylbenzophenone itself has not been extensively

studied. However, the benzophenone scaffold is present in many biologically active

compounds. Benzophenone derivatives have been investigated for a range of therapeutic

applications, including anti-inflammatory, anticancer, and antimicrobial activities.[12]

Anti-inflammatory and Anticancer Potential: Some studies suggest that certain

benzophenone derivatives exhibit anti-inflammatory and anticancer properties.[2] For

instance, some benzophenone analogues have shown anti-inflammatory activity by inhibiting

prostaglandin production.[1] The anticancer mechanism of some related compounds involves

inducing apoptosis and cell cycle arrest in cancer cells.[13][14] It is plausible that 4-Chloro-
4'-methylbenzophenone could serve as a precursor for the synthesis of novel compounds

with such activities.

Toxicity: A study using the in vivo and in vitro micronucleus assay on 4-methylbenzophenone

(a closely related compound) showed no genotoxic effects, suggesting it does not increase

cancer risk through chromosome damage.[15]

Due to the lack of specific data on the interaction of 4-Chloro-4'-methylbenzophenone with

biological pathways, a signaling pathway diagram cannot be provided at this time. Further

research is needed to elucidate its specific biological functions and mechanisms of action.

Conclusion
4-Chloro-4'-methylbenzophenone is a synthetically useful compound with well-defined

physical and chemical properties. Its preparation via Friedel-Crafts acylation is a standard and

efficient method. This technical guide provides a consolidated resource of its properties,

synthesis, purification, and characterization, which will be of significant value to researchers in

organic chemistry and drug development. While its specific biological role is yet to be fully

explored, the broader therapeutic potential of the benzophenone class of compounds suggests

that 4-Chloro-4'-methylbenzophenone may serve as a valuable starting material for the

discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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